

molecular weight and formula of 3-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromoquinolin-2-amine**

Cat. No.: **B1603987**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromoquinolin-2-amine** for Advanced Research

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-Bromoquinolin-2-amine** (CAS No: 36825-31-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the strategic placement of an amino group at the 2-position and a bromine atom at the 3-position creates a versatile building block for chemical synthesis. This document details the compound's core properties, proposes a logical synthetic route, outlines methodologies for its structural characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols.

Core Chemical Properties and Data

3-Bromoquinolin-2-amine is an aromatic heterocyclic amine. The presence of both a nucleophilic amino group and a synthetically versatile bromine atom on the quinoline core makes it a valuable intermediate. Its fundamental properties are summarized below.

Property	Data
IUPAC Name	3-Bromoquinolin-2-amine
Synonym(s)	2-Amino-3-bromoquinoline
CAS Number	36825-31-7
Molecular Formula	C ₉ H ₇ BrN ₂
Molecular Weight	223.07 g/mol
Topological Polar Surface Area (TPSA)	38.91 Å ²
Hydrogen Bond Acceptors	2
Hydrogen Bond Donors	1
LogP (Predicted)	2.58

Data sourced from commercial supplier databases and computational models.[\[1\]](#)

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for **3-Bromoquinolin-2-amine** is not prominently available in the literature, a highly plausible and efficient route can be designed based on established principles of electrophilic aromatic substitution on activated heterocyclic systems. The proposed method is the direct bromination of the readily available starting material, 2-aminoquinoline.

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical approach involves the reaction of 2-aminoquinoline with a mild brominating agent, such as N-Bromosuccinimide (NBS), in a suitable organic solvent.

Causality of Reagent Choice and Reaction Conditions:

- Starting Material: 2-Aminoquinoline is selected because the amino group at the C2 position is a powerful activating group. Through resonance, it increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack.

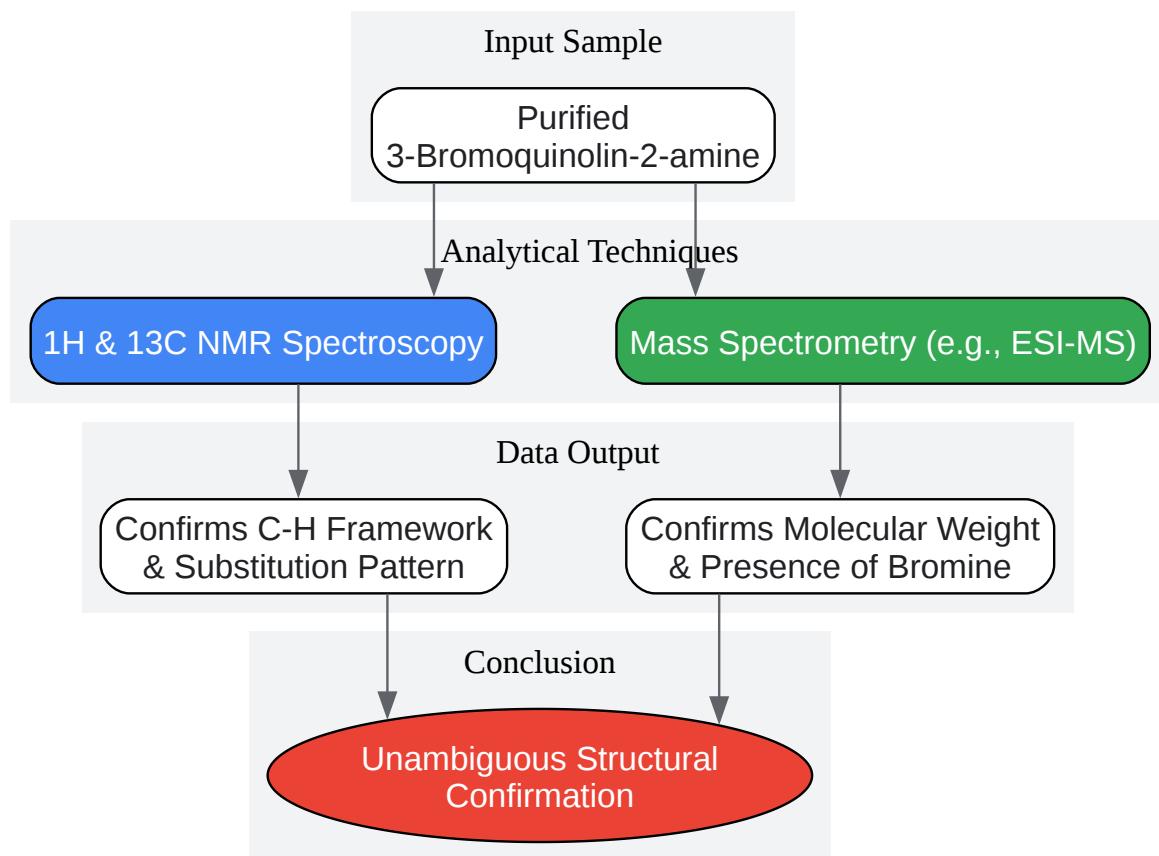
- **Directing Effects:** The amino group is an ortho-, para- director. The para position (C4) is part of the fused ring system and sterically accessible. However, the ortho position (C3) is also strongly activated. In many quinoline systems, substitution at C3 is kinetically favored under mild conditions.
- **Brominating Agent:** N-Bromosuccinimide (NBS) is a preferred reagent over elemental bromine (Br_2) for this transformation. It provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and the formation of side products that can occur with the more aggressive Br_2 .
- **Solvent:** A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane (DCM) is suitable for this reaction, as they can dissolve the starting materials without participating in the reaction.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromoquinolin-2-amine**.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product structure must be confirmed by the analytical methods outlined in Section 3.


- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminoquinoline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1

M concentration).

- Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and should be monitored.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the aqueous layer with ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **3-Bromoquinolin-2-amine**.

Structural Characterization and Validation

Unambiguous confirmation of the molecular structure is paramount. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.^[2] While experimental data for **3-Bromoquinolin-2-amine** is not publicly available, the expected spectral features can be reliably predicted.

[Click to download full resolution via product page](#)

Caption: Logical workflow for structural elucidation.

Expected ^1H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

- **Aromatic Region (δ 7.0-8.5 ppm):** Five distinct signals are expected, corresponding to the five protons on the quinoline ring system. The proton at C4 will likely be the most deshielded singlet in the aromatic region due to its proximity to the nitrogen and the bromine atom.
- **Amine Protons (δ 5.0-6.0 ppm):** A broad singlet corresponding to the two protons of the $-\text{NH}_2$ group is expected. The chemical shift of these protons can vary depending on solvent and

concentration due to hydrogen bonding.

Expected ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display nine distinct signals, one for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C3) would show a characteristic shift, and the carbons adjacent to the nitrogen (C2 and C8a) would be significantly deshielded.

Expected Mass Spectrum

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

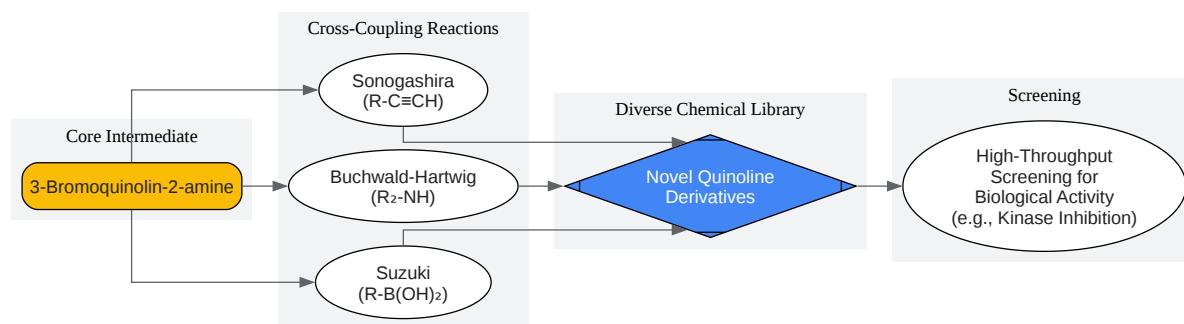
- Molecular Ion Peak: The key diagnostic feature will be a pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a compound containing one bromine atom ($^{50.7\%}\text{ }^{79}\text{Br}$ and $^{49.3\%}\text{ }^{81}\text{Br}$).
[\[2\]](#) For **3-Bromoquinolin-2-amine**, these peaks would appear at $\text{m/z} \approx 222$ and $\text{m/z} \approx 224$.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for **3-Bromoquinolin-2-amine** have not been extensively reported, its structural motifs are present in numerous pharmacologically active molecules. Its primary value lies in its role as a versatile intermediate for building libraries of novel compounds for drug screening.

A Privileged Scaffold for Lead Optimization

The 2-aminoquinoline core is a recognized pharmacophore, and bromo-substituted heterocycles are fundamental building blocks in medicinal chemistry.[\[3\]](#)[\[4\]](#) Derivatives of this class have shown potential in several therapeutic areas:


- Oncology: Many kinase inhibitors used in cancer therapy are based on nitrogen-containing heterocyclic cores. The 2-aminoquinoline structure can be elaborated to target specific ATP-binding sites of kinases.[\[5\]](#)

- Anti-inflammatory and Antimicrobial Agents: Quinoline derivatives have a long history as anti-malarial agents and have been investigated for broader antimicrobial and anti-inflammatory properties.[6][7]

Synthetic Handle for Chemical Diversification

The bromine atom at the C3 position is a key feature, serving as a reactive handle for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR).

- Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex amine derivatives.[8]
- Sonogashira Coupling: Reaction with terminal alkynes to introduce carbon-carbon triple bonds.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

As a research chemical, **3-Bromoquinolin-2-amine** should be handled with appropriate care, following standard laboratory safety protocols. Although a specific Safety Data Sheet (SDS) is not widely available, data from closely related isomers, such as 5-Bromoquinolin-2-amine, suggest the following hazards.[\[1\]](#)

- Hazard Classification (Anticipated):
 - Harmful if swallowed (H302)
 - Causes skin irritation (H315)
 - Causes serious eye irritation (H319)
 - May cause respiratory irritation (H335)

Recommended Handling Procedures

- Engineering Controls: Use only under a certified chemical fume hood to minimize inhalation risk.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
 - Respiratory Protection: Not required if handled properly within a fume hood.
- Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage

- Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Store away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. article.scirea.org [article.scirea.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [molecular weight and formula of 3-Bromoquinolin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603987#molecular-weight-and-formula-of-3-bromoquinolin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com